Cas no 2680750-71-2 (2-N-(but-3-yn-1-yl)acetamidoacetic acid)
2-N-(but-3-yn-1-yl)acetamidoacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2680750-71-2
- 2-[N-(but-3-yn-1-yl)acetamido]acetic acid
- EN300-28270993
- 2-N-(but-3-yn-1-yl)acetamidoacetic acid
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- Inchi: 1S/C8H11NO3/c1-3-4-5-9(7(2)10)6-8(11)12/h1H,4-6H2,2H3,(H,11,12)
- InChI Key: YMNRICYKTVWODY-UHFFFAOYSA-N
- SMILES: O=C(C)N(CC(=O)O)CCC#C
Computed Properties
- Exact Mass: 169.07389321g/mol
- Monoisotopic Mass: 169.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 57.6Ų
2-N-(but-3-yn-1-yl)acetamidoacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28270993-0.05g |
2-[N-(but-3-yn-1-yl)acetamido]acetic acid |
2680750-71-2 | 95.0% | 0.05g |
$912.0 | 2025-03-19 | |
| Enamine | EN300-28270993-0.1g |
2-[N-(but-3-yn-1-yl)acetamido]acetic acid |
2680750-71-2 | 95.0% | 0.1g |
$956.0 | 2025-03-19 | |
| Enamine | EN300-28270993-0.25g |
2-[N-(but-3-yn-1-yl)acetamido]acetic acid |
2680750-71-2 | 95.0% | 0.25g |
$999.0 | 2025-03-19 | |
| Enamine | EN300-28270993-0.5g |
2-[N-(but-3-yn-1-yl)acetamido]acetic acid |
2680750-71-2 | 95.0% | 0.5g |
$1043.0 | 2025-03-19 | |
| Enamine | EN300-28270993-1.0g |
2-[N-(but-3-yn-1-yl)acetamido]acetic acid |
2680750-71-2 | 95.0% | 1.0g |
$1086.0 | 2025-03-19 | |
| Enamine | EN300-28270993-2.5g |
2-[N-(but-3-yn-1-yl)acetamido]acetic acid |
2680750-71-2 | 95.0% | 2.5g |
$2127.0 | 2025-03-19 | |
| Enamine | EN300-28270993-5.0g |
2-[N-(but-3-yn-1-yl)acetamido]acetic acid |
2680750-71-2 | 95.0% | 5.0g |
$3147.0 | 2025-03-19 | |
| Enamine | EN300-28270993-10.0g |
2-[N-(but-3-yn-1-yl)acetamido]acetic acid |
2680750-71-2 | 95.0% | 10.0g |
$4667.0 | 2025-03-19 | |
| Enamine | EN300-28270993-1g |
2-[N-(but-3-yn-1-yl)acetamido]acetic acid |
2680750-71-2 | 1g |
$1086.0 | 2023-09-09 | ||
| Enamine | EN300-28270993-5g |
2-[N-(but-3-yn-1-yl)acetamido]acetic acid |
2680750-71-2 | 5g |
$3147.0 | 2023-09-09 |
2-N-(but-3-yn-1-yl)acetamidoacetic acid Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 2-N-(but-3-yn-1-yl)acetamidoacetic acid
Introduction to 2-N-(but-3-yn-1-yl)acetamidoacetic acid (CAS No. 2680750-71-2) in Modern Chemical and Pharmaceutical Research
2-N-(but-3-yn-1-yl)acetamidoacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2680750-71-2, is a specialized organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical development. This compound, characterized by its unique structural features—including a butynyl group and an acetamidoacetic acid moiety—has emerged as a versatile intermediate in synthetic chemistry, particularly in the design of novel bioactive molecules. Its molecular structure, featuring a conjugated alkyne and an amide functionalities, positions it as a valuable building block for exploring new pharmacophores and therapeutic agents.
The significance of 2-N-(but-3-yn-1-yl)acetamidoacetic acid lies in its potential applications across multiple domains, including drug discovery, material science, and biochemical research. The presence of the butynyl group imparts reactivity that can be exploited in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling the facile introduction of aryl or vinyl substituents. This property makes it particularly useful in constructing complex molecular architectures required for developing small-molecule inhibitors or modulators of biological pathways.
In recent years, there has been growing interest in leveraging such functionalized compounds to investigate mechanisms underlying diseases and to develop targeted therapies. The amide group in 2-N-(but-3-yn-1-yl)acetamidoacetic acid not only contributes to solubility and metabolic stability but also serves as a handle for further derivatization via amide bond formation. This versatility has been exploited in the synthesis of peptide mimetics and peptidomimetics, which are increasingly recognized for their potential to overcome limitations associated with traditional peptide drugs.
One of the most compelling aspects of 2-N-(but-3-yn-1-yl)acetamidoacetic acid is its role in advancing research related to enzyme inhibition. The compound’s structural motif has been incorporated into molecules designed to interact with enzymes involved in metabolic pathways relevant to cancer, inflammation, and neurodegenerative disorders. For instance, studies have demonstrated its utility in generating inhibitors of kinases and proteases by appending appropriate side chains through alkyne-mediated reactions. These efforts align with the broader trend toward structure-based drug design, where computational modeling is used to predict binding modes and optimize potency.
The synthesis of 2-N-(but-3-yn-1-yl)acetamidoacetic acid itself represents a sophisticated application of modern organic chemistry techniques. The process typically involves multi-step sequences starting from commercially available precursors such as 4-bromobutyronitrile or 4-cyanobutyric acid. Key steps include palladium-catalyzed coupling reactions to introduce the butynyl functionality, followed by hydrolysis and amidation to yield the final product. Advances in catalytic systems have enabled more efficient and scalable synthetic routes, reducing costs and improving yields—a critical consideration for industrial applications.
From a biochemical perspective, the compound’s properties make it an attractive candidate for studying protein-ligand interactions. Its alkyne group can be selectively modified using azide-based click chemistry, allowing researchers to attach fluorophores or affinity probes for high-throughput screening (HTS). This approach has been instrumental in identifying novel leads with therapeutic potential by interrogating large libraries of compounds against disease-relevant targets.
The pharmaceutical industry has also begun exploring derivatives of 2-N-(but-3-yn-1-yl)acetamidoacetic acid for their potential as prodrugs or bioavailability enhancers. The acetamidoacetic acid moiety can be engineered to improve oral absorption or tissue penetration, while the butynyl group provides a scaffold for further functionalization into pharmacologically active entities. Such strategies are particularly relevant in oncology, where targeted delivery systems are essential for maximizing therapeutic efficacy while minimizing side effects.
Recent publications highlight innovative applications of this compound in materials science, where its ability to form stable conjugates with polymers or nanoparticles has been exploited for drug delivery applications. For example, researchers have incorporated 2-N-(but-3-yn-1-yl)acetamidoacetic acid into polyethylene glycol (PEG)-based nanoparticles to enhance circulation times in vivo—a critical factor for improving bioavailability. Such advancements underscore the interdisciplinary nature of modern chemical research and its impact on translational medicine.
The future prospects for 2-N-(but-3-yn-1-yl)acetamidoacetic acid are promising, driven by ongoing discoveries in synthetic methodologies and their integration into drug discovery pipelines. As computational tools become more sophisticated, virtual screening approaches will likely identify new uses for this compound beyond traditional applications. Additionally, green chemistry principles are influencing synthetic routes toward greater sustainability—reducing waste streams and energy consumption—which aligns with global efforts to promote environmentally responsible pharmaceutical development.
In conclusion,2-N-(but-3-yn-1-y l)acetamidoacetic acid (CAS No. 2680750 -71 -2) exemplifies how structurally unique molecules can serve as catalysts for innovation across multiple scientific disciplines. Its versatility as a synthetic intermediate continues to inspire new methodologies while offering practical solutions for addressing unmet medical needs through targeted therapy development—solidifying its role as a cornerstone compound in contemporary chemical biology research.
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